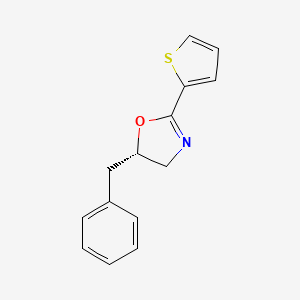
(S)-5-Benzyl-2-(thiophen-2-yl)-4,5-dihydrooxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-5-Benzyl-2-(thiophen-2-yl)-4,5-dihydrooxazole is a heterocyclic compound that features a benzyl group, a thiophene ring, and a dihydrooxazole ringThe presence of the thiophene ring, a sulfur-containing heterocycle, adds to its chemical versatility and biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Benzyl-2-(thiophen-2-yl)-4,5-dihydrooxazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, can be employed to synthesize thiophene derivatives . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in scaling up the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-5-Benzyl-2-(thiophen-2-yl)-4,5-dihydrooxazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The thiophene ring is particularly reactive and can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiophene ring.
Reduction: Reducing agents like lithium aluminum hydride can reduce the oxazole ring.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxazole ring can produce amines.
Aplicaciones Científicas De Investigación
(S)-5-Benzyl-2-(thiophen-2-yl)-4,5-dihydrooxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of (S)-5-Benzyl-2-(thiophen-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with enzymes and receptors, modulating their activity. For instance, thiophene derivatives have been shown to inhibit certain kinases, which are involved in cell signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: A simpler sulfur-containing heterocycle with similar reactivity.
Benzothiophene: Contains a fused benzene and thiophene ring, offering different electronic properties.
Oxazole: A five-membered ring containing oxygen and nitrogen, similar to the dihydrooxazole ring in the compound.
Uniqueness
(S)-5-Benzyl-2-(thiophen-2-yl)-4,5-dihydrooxazole is unique due to the combination of its structural features, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H13NOS |
|---|---|
Peso molecular |
243.33 g/mol |
Nombre IUPAC |
(5S)-5-benzyl-2-thiophen-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C14H13NOS/c1-2-5-11(6-3-1)9-12-10-15-14(16-12)13-7-4-8-17-13/h1-8,12H,9-10H2/t12-/m0/s1 |
Clave InChI |
ITGLEXFUOYJYSZ-LBPRGKRZSA-N |
SMILES isomérico |
C1[C@@H](OC(=N1)C2=CC=CS2)CC3=CC=CC=C3 |
SMILES canónico |
C1C(OC(=N1)C2=CC=CS2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


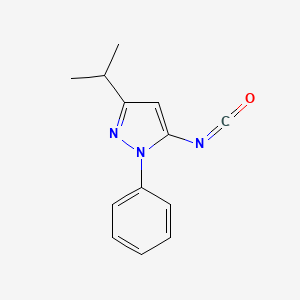
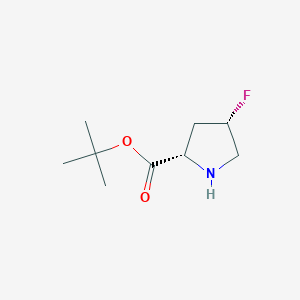
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B12842988.png)
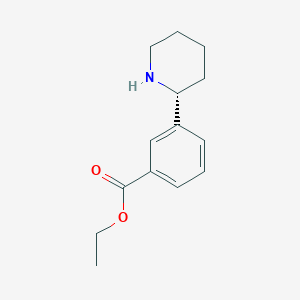
![4'-Amino-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12842996.png)



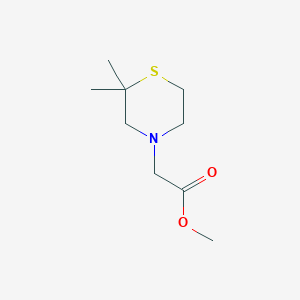
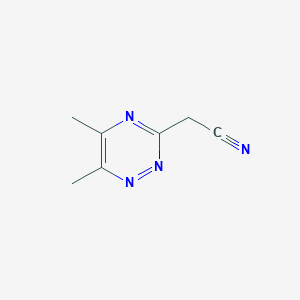
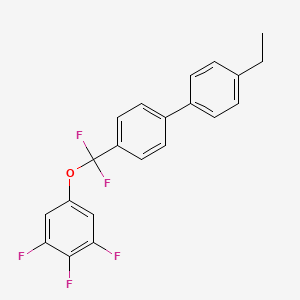
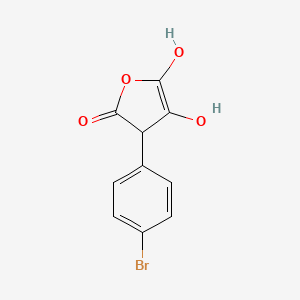

![7-Benzyl-4a,5,6,7,8,8a-hexahydro-3H-pyrido[3,4-d]pyrimidin-4-one HCl](/img/structure/B12843046.png)
